5-Bromo-2-(difluoromethyl)benzyl bromide
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Overview
Description
5-Bromo-2-(difluoromethyl)benzyl bromide: is a chemical compound with the molecular formula C8H6Br2F2. It is also known by its IUPAC name, 4-bromo-2-(bromomethyl)-1-(difluoromethyl)benzene. This compound is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(difluoromethyl)benzyl bromide typically involves the bromination of 2-(difluoromethyl)benzyl bromide. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and purity. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-(difluoromethyl)benzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields azido derivatives, while coupling reactions with boronic acids produce biaryl compounds .
Scientific Research Applications
Chemistry: 5-Bromo-2-(difluoromethyl)benzyl bromide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to modify biomolecules, such as peptides and proteins, through selective bromination or fluorination. This modification can alter the biological activity and stability of the biomolecules .
Medicine: The compound is explored for its potential use in drug development, particularly in the design of new therapeutic agents. Its ability to undergo various chemical reactions makes it a versatile building block for creating novel drug candidates .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including polymers and materials with specific properties. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 5-Bromo-2-(difluoromethyl)benzyl bromide involves its ability to participate in nucleophilic substitution and coupling reactions. The bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds. The presence of fluorine atoms can influence the reactivity and stability of the compound, affecting its interaction with other molecules .
Comparison with Similar Compounds
- 2-Bromo-5-fluorobenzyl bromide
- 3,5-Difluorobenzyl bromide
- 2-(Trifluoromethyl)benzyl bromide
- 2,4-Difluorobenzyl bromide
Comparison: Compared to these similar compounds, 5-Bromo-2-(difluoromethyl)benzyl bromide is unique due to the presence of both bromine and difluoromethyl groups on the benzene ring. This combination of functional groups enhances its reactivity and makes it a valuable intermediate in various chemical reactions. The difluoromethyl group can also impart unique electronic properties, influencing the compound’s behavior in different environments .
Properties
IUPAC Name |
4-bromo-2-(bromomethyl)-1-(difluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2F2/c9-4-5-3-6(10)1-2-7(5)8(11)12/h1-3,8H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYOOVRCJNZMPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CBr)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2F2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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